

An In-depth Technical Guide to 1-(3-methoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-N-methylbenzylamine

Cat. No.: B141297

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)-N-methylmethanamine, also known as **3-Methoxy-N-methylbenzylamine**. The document details its chemical identity, physical and chemical properties, a robust synthesis protocol, and its primary application as a key intermediate in the synthesis of the antidepressant drug Diclofensine. While direct biological activity data for this compound is limited, its pharmacological relevance is discussed in the context of its end-product, a known monoamine reuptake inhibitor. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

1-(3-methoxyphenyl)-N-methylmethanamine is a substituted benzylamine derivative. Its chemical structure consists of a benzyl group substituted on the aromatic ring with a methoxy group at the meta-position, and the nitrogen atom of the amine is substituted with a methyl group.

Table 1: Chemical Identifiers and Physical Properties[1]

Identifier	Value
IUPAC Name	1-(3-methoxyphenyl)-N-methylmethanamine
Common Name	3-Methoxy-N-methylbenzylamine
CAS Number	41789-95-1 [1]
Molecular Formula	C ₉ H ₁₃ NO [1]
Molecular Weight	151.21 g/mol [1]
Boiling Point	130-133 °C at 28 mmHg
Density	1.014 g/mL at 25 °C

Synthesis of 1-(3-methoxyphenyl)-N-methylmethanamine

The primary and most efficient method for the synthesis of 1-(3-methoxyphenyl)-N-methylmethanamine is through the reductive amination of 3-methoxybenzaldehyde with methylamine. This reaction is a cornerstone of amine synthesis and proceeds via the formation of an intermediate imine, which is then reduced *in situ* to the desired secondary amine. Sodium borohydride is a commonly used and effective reducing agent for this transformation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of 1-(3-methoxyphenyl)-N-methylmethanamine from 3-methoxybenzaldehyde and methylamine.

Materials:

- 3-Methoxybenzaldehyde
- Methylamine (solution in a suitable solvent, e.g., THF or methanol)
- Sodium borohydride (NaBH₄)
- Methanol (or another suitable protic solvent)

- Dichloromethane (or other suitable extraction solvent)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (or sodium sulfate)
- Hydrochloric acid (for salt formation, if desired)

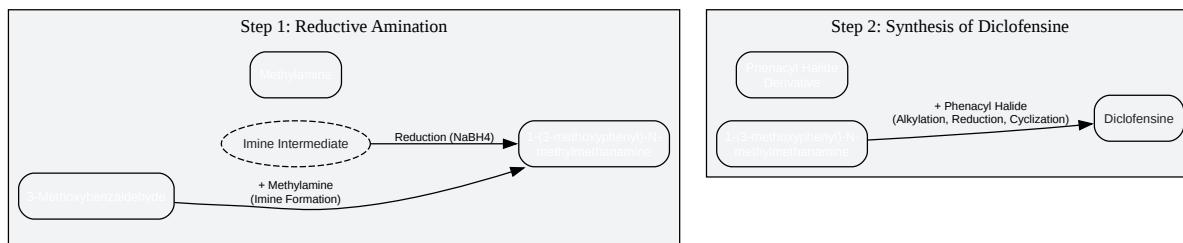
Procedure:

- **Imine Formation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde in methanol. To this solution, add a solution of methylamine. The reaction mixture is stirred at room temperature to facilitate the formation of the N-methyl-1-(3-methoxyphenyl)methanimine intermediate. The progress of the imine formation can be monitored by thin-layer chromatography (TLC).
- **Reduction:** Once the imine formation is complete or has reached equilibrium, the reaction mixture is cooled in an ice bath. Sodium borohydride is then added portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.
- **Quenching and Work-up:** After the addition of sodium borohydride is complete, the reaction is allowed to warm to room temperature and stirred until the reduction is complete (as monitored by TLC). The reaction is then carefully quenched by the slow addition of water. The methanol is removed under reduced pressure.
- **Extraction:** The aqueous residue is extracted several times with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(3-methoxyphenyl)-N-methylmethanamine.
- **Purification:** The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Spectroscopic Data

While specific, high-resolution spectra for 1-(3-methoxyphenyl)-N-methylmethanamine are not readily available in public databases, the expected spectral characteristics can be inferred from data for closely related compounds such as 3-methoxybenzylamine and 3-methylbenzylamine. [5][6]

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 6.7-7.3 ppm), a singlet for the methoxy group protons (around 3.8 ppm), a singlet for the benzylic protons (around 3.7 ppm), and a singlet for the N-methyl protons (around 2.4 ppm).
- ^{13}C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), the benzylic carbon (around 50-60 ppm), and the N-methyl carbon (around 30-40 ppm).
- FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring and alkyl groups (around 2800-3100 cm^{-1}), C=C stretching of the aromatic ring (around 1450-1600 cm^{-1}), and C-N stretching vibrations (around 1000-1200 cm^{-1}). The C-O stretching of the methoxy group would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group and cleavage at the benzylic position.


Application in Drug Development: Intermediate for Diclofensine

The primary documented application of 1-(3-methoxyphenyl)-N-methylmethanamine is as a crucial intermediate in the synthesis of Diclofensine.[7][8] Diclofensine is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentrations in the synaptic cleft.[9][10] This mechanism of action is the basis for its antidepressant effects.

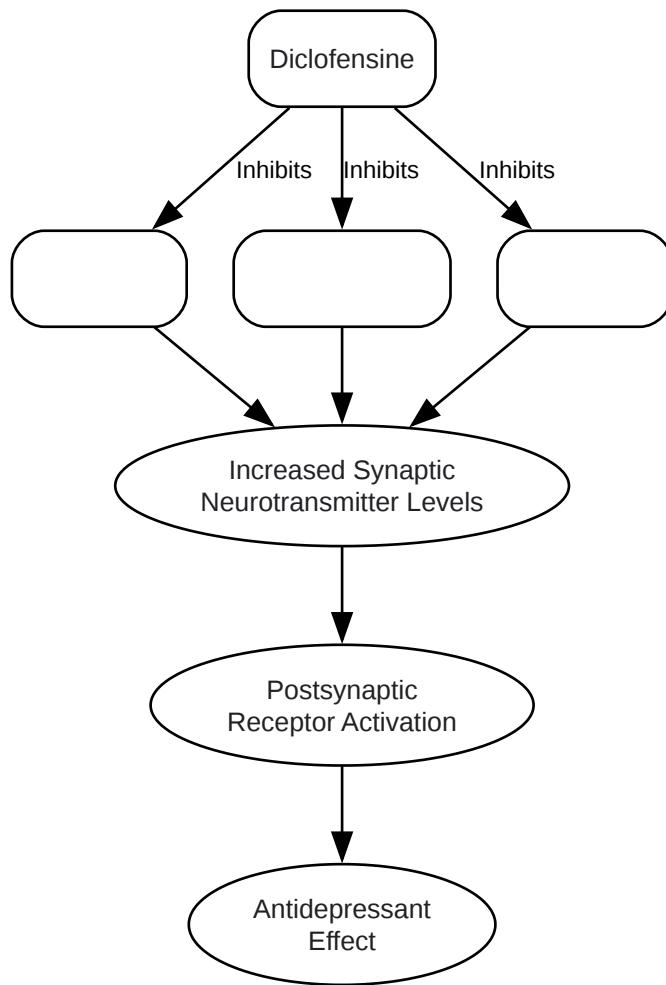
Synthesis of Diclofensine

The synthesis of Diclofensine involves the alkylation of 1-(3-methoxyphenyl)-N-methylmethanamine with a suitable phenacyl halide, followed by reduction and intramolecular

cyclization.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to Diclofensine.


Biological Activity and Signaling Pathways

Direct studies on the biological activity and the interaction of 1-(3-methoxyphenyl)-N-methylmethanamine with specific signaling pathways are not extensively reported in the scientific literature. Its pharmacological significance is primarily derived from its role as a precursor to Diclofensine.

Diclofensine, as a monoamine reuptake inhibitor, targets the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting these transporters, Diclofensine increases the extracellular levels of these neurotransmitters, which are crucial for mood regulation. The signaling pathways influenced by Diclofensine are complex and involve downstream effects of enhanced monoaminergic neurotransmission, including modulation of cyclic AMP (cAMP) pathways and regulation of gene expression for factors like brain-derived neurotrophic factor (BDNF).

Given that 1-(3-methoxyphenyl)-N-methylmethanamine is a structural component of Diclofensine, it is plausible that it may possess some affinity for monoamine transporters,

though likely significantly lower than the final drug molecule. However, without direct experimental evidence, this remains speculative.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Diclofensine.

Conclusion

1-(3-methoxyphenyl)-N-methylmethanamine is a valuable chemical intermediate with a straightforward and well-established synthetic route. Its primary importance in the pharmaceutical industry lies in its role as a key building block for the synthesis of Diclofensine, a potent antidepressant. While the direct biological profile of 1-(3-methoxyphenyl)-N-methylmethanamine is not well-characterized, its structural contribution to a clinically relevant monoamine reuptake inhibitor underscores its significance in medicinal chemistry. This guide

provides essential information for researchers working on the synthesis of related compounds and the development of novel therapeutics targeting monoaminergic systems. Further investigation into the intrinsic pharmacological properties of this compound could be a potential area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-N-methylbenzylamine | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. 3-Methylbenzylamine(100-81-2) 13C NMR [m.chemicalbook.com]
- 6. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Diclofensine (Ro 8-4650)--a potent inhibitor of monoamine uptake: biochemical and behavioural effects in comparison with nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-methoxyphenyl)-N-methylmethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141297#iupac-name-for-3-methoxy-n-methylbenzylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com